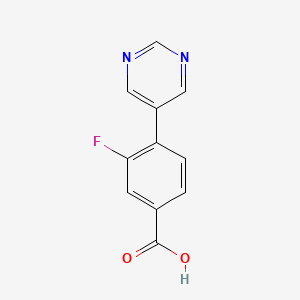

3-Fluoro-4-(pyrimidin-5-yl)benzoic acid

Description

Significance of Benzoic Acid Frameworks in Contemporary Chemical Research

Benzoic acid and its derivatives are foundational scaffolds in organic chemistry. bldpharm.com The carboxylic acid group provides a versatile handle for a wide array of chemical transformations, including esterification, amidation, and the formation of acid chlorides. This reactivity allows for the covalent linkage of the benzoic acid core to other molecular fragments, making it an essential building block in the synthesis of more complex molecules. bldpharm.com

Furthermore, the aromatic ring of the benzoic acid framework offers a rigid and planar structure that can be readily functionalized. This allows for precise control over the spatial arrangement of substituents, which is crucial for dictating the molecule's interaction with biological targets. The inherent properties of the benzoic acid core are summarized in the table below.

| Property | Significance in Chemical Research |

| Carboxylic Acid Group | Enables a wide range of chemical reactions for building more complex molecules. |

| Aromatic Ring | Provides a rigid scaffold for the precise positioning of functional groups, influencing molecular interactions. |

| Synthetic Versatility | Can be readily modified with various substituents to fine-tune electronic and steric properties, making it a valuable component in the design of new materials and therapeutic agents. bldpharm.com |

Importance of Pyrimidine (B1678525) Heterocycles in Synthetic and Medicinal Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. scielo.br This is largely due to its prevalence in nature as a core component of the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of DNA and RNA. scielo.br This biological heritage means that pyrimidine-containing molecules are often well-recognized by biological systems.

The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which is a critical feature for molecular recognition and binding to biological targets such as enzymes and receptors. mdpi.com The pyrimidine scaffold is a common feature in a wide array of approved drugs with diverse therapeutic applications, as highlighted in the following table.

| Therapeutic Area | Examples of Pyrimidine-Containing Drugs |

| Anticancer | 5-Fluorouracil, Imatinib |

| Antiviral | Zidovudine, Rilpivirine |

| Antibacterial | Trimethoprim, Iclaprim |

| Antihypertensive | Minoxidil, Doxazosin |

The versatility of the pyrimidine ring allows for its incorporation into a vast number of molecular designs, leading to compounds with a broad spectrum of biological activities. scielo.br

Strategic Role of Fluorine Substitution in Organic Molecular Design

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere for a hydrogen atom. However, its unique electronic properties can profoundly influence a molecule's behavior. nih.gov

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450s. This can increase the half-life of a drug in the body. nih.gov

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets. nih.gov

Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.gov

The strategic placement of fluorine atoms can therefore be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Historical Context and Evolution of Research on Fluorinated Benzoic Acid-Pyrimidine Conjugates

The development of molecules combining fluorinated pyrimidines and benzoic acid frameworks is a logical progression in medicinal chemistry, building upon decades of independent research into each component. The history of kinase inhibitors, a major class of drugs for which these conjugates are relevant, saw a significant breakthrough with the development of 2-phenylaminopyrimidine scaffolds. scielo.br This early work established the pyrimidine ring as a key "hinge-binding" motif for ATP-competitive inhibitors. scielo.br

Concurrently, the field of medicinal chemistry has a long history of utilizing biaryl scaffolds (structures with two connected aromatic rings) to create compounds with high affinity for protein targets. researchgate.net The combination of a pyrimidine and a substituted benzoic acid, as seen in 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid, falls into this category of biaryl compounds.

The introduction of fluorine into drug design gained significant momentum in the mid-20th century and has since become a routine strategy. The evolution of this field can be seen as a convergence of these research streams: the proven utility of pyrimidines in kinase inhibition, the established success of biaryl structures in drug design, and the recognized benefits of fluorination for improving drug-like properties. While a specific timeline for the emergence of "fluorinated benzoic acid-pyrimidine conjugates" is not sharply defined, their appearance in the scientific literature is a natural outcome of these parallel research efforts.

Aims and Scope of Academic Research on this compound

Current academic and industrial research on this compound is primarily focused on its utility as a key intermediate in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov

A significant area of interest is the development of inhibitors for Polo-like kinase 4 (PLK4), a serine/threonine kinase that is a master regulator of centriole duplication. nih.gov Overexpression of PLK4 is implicated in tumorigenesis, making it an attractive target for anticancer drug discovery. nih.gov

Recent research has demonstrated that this compound can serve as a crucial building block for the synthesis of complex molecules designed to inhibit PLK4. For example, it is a precursor to compounds that feature a pyrimidine-5-yl urea (B33335) moiety, which has been shown to be a key structural element for potent PLK4 inhibition. nih.govresearchgate.net

The primary aims of research involving this compound can be summarized as follows:

Synthesis of Novel Kinase Inhibitors: To utilize this compound as a starting material for the construction of novel and complex molecules targeting specific kinases, such as PLK4. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of derivative compounds to understand how changes to the molecular architecture affect their inhibitory activity and selectivity. nih.gov

Development of Potential Anticancer Therapeutics: The ultimate goal of this research is to identify lead compounds that exhibit potent anticancer activity and favorable drug-like properties, with the potential for further development into clinical candidates. nih.govresearchgate.net

The research on this compound and its derivatives is a prime example of structure-based drug design, where a deep understanding of the target protein's structure informs the design of small molecules that can effectively modulate its function. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7FN2O2 |

|---|---|

Molecular Weight |

218.18 g/mol |

IUPAC Name |

3-fluoro-4-pyrimidin-5-ylbenzoic acid |

InChI |

InChI=1S/C11H7FN2O2/c12-10-3-7(11(15)16)1-2-9(10)8-4-13-6-14-5-8/h1-6H,(H,15,16) |

InChI Key |

RISNLYGFVWYWHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)C2=CN=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 4 Pyrimidin 5 Yl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 3-fluoro-4-(pyrimidin-5-yl)benzoic acid identifies the most strategic disconnection at the C-C bond between the C4 position of the 3-fluorobenzoic acid ring and the C5 position of the pyrimidine (B1678525) ring. This disconnection points towards a cross-coupling reaction as the final key bond-forming step. This strategy allows for the independent synthesis and subsequent coupling of two key building blocks: a fluorinated benzoic acid derivative and a functionalized pyrimidine scaffold.

Synthesis of Precursors and Building Blocks

The successful synthesis of this compound relies on the efficient preparation of its constituent building blocks. These precursors are a suitably functionalized fluorinated benzoic acid and a pyrimidine ring scaffold activated for cross-coupling reactions.

The synthesis of the fluorinated benzoic acid precursor typically involves the preparation of a 3-fluoro-4-halobenzoic acid, such as 4-bromo-3-fluorobenzoic acid or 4-chloro-3-fluorobenzoic acid. These compounds serve as electrophilic partners in palladium-catalyzed cross-coupling reactions.

One common method to synthesize 4-bromo-3-fluorobenzoic acid is through the oxidation of 4-bromo-3-fluorotoluene (B33196) using a strong oxidizing agent like potassium permanganate. Alternatively, multi-step sequences starting from fluorobenzene (B45895) can be employed. For instance, fluorobenzene can undergo Friedel-Crafts acylation with acetyl chloride, followed by bromination and subsequent haloform reaction to yield 3-bromo-4-fluorobenzoic acid. nih.gov

The corresponding 4-chloro-3-fluorobenzoic acid is also a viable precursor and can be synthesized through various established methods in organic chemistry.

| Precursor | Starting Material | Key Reagents |

| 4-Bromo-3-fluorobenzoic acid | 4-Bromo-3-fluorotoluene | Potassium permanganate |

| 4-Bromo-3-fluorobenzoic acid | Fluorobenzene | Acetyl chloride, Aluminum chloride, Bromine, Hypochlorite solution nih.gov |

| 4-Chloro-3-fluorobenzoic acid | Various | Standard halogenation and oxidation methods |

For the pyrimidine component, a nucleophilic or organometallic derivative at the 5-position is required for the cross-coupling reaction. Common choices include pyrimidine-5-boronic acid (or its esters) for Suzuki-Miyaura coupling, 5-(tributylstannyl)pyrimidine (B178186) for Stille coupling, or a 5-halopyrimidine which can be converted to an organozinc reagent for Negishi coupling.

Pyrimidine-5-boronic acid can be synthesized from 5-bromopyrimidine (B23866). The process typically involves a lithium-halogen exchange followed by quenching with a borate (B1201080) ester and subsequent hydrolysis.

The synthesis of 5-(tributylstannyl)pyrimidine can be achieved by reacting 5-lithiopyrimidine (generated from 5-bromopyrimidine and a strong base) with tributyltin chloride. cymitquimica.com

| Precursor | Starting Material | Key Reagents |

| Pyrimidine-5-boronic acid | 5-Bromopyrimidine | n-Butyllithium, Trialkyl borate, Acid |

| 5-(Tributylstannyl)pyrimidine | 5-Bromopyrimidine | n-Butyllithium, Tributyltin chloride cymitquimica.com |

| Pyrimidine-5-ylzinc chloride | 5-Chloropyrimidine or 5-bromopyrimidine | Zinc |

Direct Synthetic Routes to this compound

The final assembly of this compound is most effectively accomplished through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means of forming the critical C-C bond between the two aromatic rings.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for the formation of biaryl compounds due to the stability and low toxicity of the boronic acid reagents. google.comscbt.com The reaction would involve the coupling of a 3-fluoro-4-halobenzoic acid (or its ester) with pyrimidine-5-boronic acid (or its pinacol (B44631) ester) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The ester of the benzoic acid is often used to avoid potential complications with the free carboxylic acid group during the reaction, followed by a final hydrolysis step. Numerous studies have demonstrated the successful Suzuki-Miyaura coupling of various aryl halides with pyrimidine boronic acids. nih.govmdpi.com

Stille Coupling: The Stille reaction provides an alternative route, coupling a 3-fluoro-4-halobenzoic acid derivative with 5-(tributylstannyl)pyrimidine. beilstein-journals.org This method is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. growingscience.com

Negishi Coupling: This reaction involves the use of an organozinc reagent, such as pyrimidine-5-ylzinc chloride, which can be generated in situ from a 5-halopyrimidine. researchgate.net The Negishi coupling is known for its high reactivity and yields, particularly in the synthesis of complex molecules. rsc.orgorgsyn.org

Heck Reaction: While less common for this specific transformation, a Heck-type reaction between 3-fluorobenzoic acid and 5-halopyrimidine could be envisioned, although it would require specific conditions to favor the desired C-C bond formation over other potential side reactions.

| Reaction | Fluorinated Benzoic Acid Derivative | Pyrimidine Derivative | Catalyst System |

| Suzuki-Miyaura | 4-Bromo-3-fluorobenzoic acid (or ester) | Pyrimidine-5-boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) |

| Stille | 4-Bromo-3-fluorobenzoic acid (or ester) | 5-(Tributylstannyl)pyrimidine | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Negishi | 4-Bromo-3-fluorobenzoic acid (or ester) | Pyrimidine-5-ylzinc chloride | Pd or Ni catalyst |

More recent developments in synthetic methodology have focused on direct C-H functionalization reactions, which offer a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners.

In the context of synthesizing this compound, a potential C-H functionalization strategy could involve the direct arylation of the C-H bond at the 4-position of 3-fluorobenzoic acid with a 5-halopyrimidine. This would be a directed C-H activation, where the carboxylic acid group directs the metal catalyst to the ortho C-H bond. While challenging, ruthenium- and iridium-catalyzed C-H arylations of benzoic acids have been reported. nih.govnih.gov

Alternatively, a direct C-H arylation of the pyrimidine ring at the C5 position with a 3-fluoro-4-halobenzoic acid could be explored. Palladium-catalyzed direct C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been demonstrated, suggesting the feasibility of such an approach on the pyrimidine core. researchgate.netrsc.org

These C-H functionalization methods are at the forefront of synthetic chemistry and represent a promising, albeit less established, alternative to traditional cross-coupling reactions for the synthesis of this compound and its derivatives.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The synthesis of this compound via a Nucleophilic Aromatic Substitution (SNAr) reaction is a theoretically viable approach. This strategy typically involves the reaction of an electron-deficient aromatic ring activated by electron-withdrawing groups with a suitable nucleophile. numberanalytics.com For the target molecule, a plausible SNAr pathway would involve the reaction of a 4-dihalogenated benzoic acid derivative, such as methyl 3,4-difluorobenzoate, with a pyrimidine-based nucleophile.

In this proposed route, the fluorine atom at the C4 position of the benzoic acid ring is the target for substitution. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and activates the ring for nucleophilic attack. youtube.commasterorganicchemistry.com The carboxylate group (or its ester form) and the second fluorine atom at the C3 position act as electron-withdrawing groups that stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. pressbooks.pub

An alternative, though likely less favorable, SNAr strategy could involve the reaction of a halogenated pyrimidine, such as 5-bromopyrimidine, with a fluorinated benzene (B151609) derivative that acts as the nucleophile. However, generating the required carbanion on the fluorobenzoic acid ring can be challenging. Therefore, the former strategy, using a pyrimidine nucleophile to displace a fluorine atom, is generally considered more practical. The efficiency of such SNAr reactions is highly dependent on the reaction conditions. organic-chemistry.org

Optimization of Reaction Conditions and Parameters

The successful synthesis of this compound via SNAr is contingent upon the careful optimization of several reaction parameters. These include the choice of solvent, temperature, and catalytic system, all of which can profoundly influence the reaction's yield, selectivity, and rate.

Solvent Effects and Temperature Control

The choice of solvent is critical in SNAr reactions. Polar aprotic solvents are generally preferred as they can effectively solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity. researchgate.net Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and hexamethylphosphoramide (B148902) (HMPA) are excellent choices for SNAr reactions because they accelerate the rate of reaction by stabilizing the charged Meisenheimer complex intermediate. researchgate.netnih.gov The use of protic solvents, in contrast, can solvate and deactivate the nucleophile through hydrogen bonding, thereby slowing the reaction rate. nih.govresearchgate.net

Temperature control is another crucial factor. SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the initial nucleophilic attack. acs.org However, excessively high temperatures can lead to side reactions and decomposition of starting materials or products. The optimal temperature must be determined empirically for the specific substrate and nucleophile combination. For the reaction between a difluorobenzoate and a pyrimidine nucleophile, a temperature range of 80-150 °C is typically explored.

To illustrate the impact of these parameters, the following table presents data from an analogous SNAr reaction study involving a fluoroaromatic compound.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene (B28343) | K2CO3 | 110 | 65 |

| 2 | Dioxane | K2CO3 | 100 | 78 |

| 3 | DMF | Cs2CO3 | 120 | 90 |

| 4 | DMSO | Cs2CO3 | 120 | 92 |

| 5 | DMSO | K2CO3 | 100 | 85 |

This interactive table is based on generalized findings for SNAr reactions and illustrates typical optimization trends.

Catalyst Selection and Ligand Design

While many SNAr reactions proceed without a metal catalyst, the choice of base is a critical "catalytic" component. nih.gov Strong bases are often required to deprotonate the nucleophile or to facilitate the elimination of the leaving group. For pyrimidine synthesis, inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly employed. nih.gov Cesium carbonate is often more effective due to the higher solubility of its salts and the "cesium effect," which can promote reactivity.

In some modern variations of SNAr, phase-transfer catalysts can be used to facilitate the reaction between a water-soluble nucleophile and a substrate dissolved in an organic solvent. Furthermore, while more common in cross-coupling reactions, certain catalytic systems involving transition metals or organic superbases have been developed to promote SNAr reactions under milder conditions. acs.orgresearchgate.netnih.gov However, for the proposed synthesis of this compound, the primary focus would be on optimizing the base and solvent system rather than complex ligand-based catalysis. The development of an efficient SNAr approach would ideally avoid precious metal catalysts, aligning with greener chemistry principles. organic-chemistry.org

Reaction Kinetics and Mechanistic Considerations

The generally accepted mechanism for Nucleophilic Aromatic Substitution is a two-step addition-elimination process. pressbooks.pubnih.gov

Addition Step: The nucleophile (e.g., a pyrimidine anion) attacks the electron-deficient carbon atom bearing the leaving group (fluorine) on the aromatic ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups (in this case, the other fluorine and the carboxyl group). masterorganicchemistry.com

Elimination Step: The aromaticity of the ring is restored through the expulsion of the leaving group (fluoride ion). This step is usually fast.

Recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism (cSNAr), where the bond formation and bond breaking occur in a single step, particularly with highly activated substrates or specific nucleophiles. researchgate.netsemanticscholar.org Kinetic studies, such as monitoring the reaction rate's dependence on reactant concentrations, can elucidate the specific mechanism. researchgate.netresearchgate.net For the synthesis of this compound, understanding the stability of the potential Meisenheimer complex is key to predicting reactivity and regioselectivity. The positions of the fluorine and carboxyl groups relative to the site of attack are crucial for stabilizing this intermediate. wuxiapptec.comstackexchange.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like pyrimidine derivatives is of growing importance to minimize environmental impact. rasayanjournal.co.inpowertechjournal.com This involves considering factors such as atom economy, waste reduction, and the use of safer reagents and solvents. nih.govbenthamdirect.comingentaconnect.com

Atom Economy and Waste Reduction

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. In the proposed SNAr synthesis of this compound, the primary byproduct would be a fluoride (B91410) salt (e.g., potassium fluoride or cesium fluoride), derived from the leaving group and the cation of the base.

While SNAr reactions can be highly efficient, they are not inherently 100% atom-economical due to the generation of these stoichiometric salt byproducts. However, compared to some multi-step classical syntheses or protection-group-heavy strategies, a well-optimized SNAr reaction can offer a more direct and atom-economical route.

To further improve the green profile of the synthesis, efforts can be made to:

Use catalytic amounts of base where possible, although this is often challenging in SNAr.

Select solvents that are less toxic and can be recycled.

Develop one-pot procedures that minimize intermediate workup steps, thereby reducing solvent and material waste.

Use of Benign Solvents and Reagents

The increasing emphasis on green and sustainable chemistry has driven the development of synthetic methodologies that utilize environmentally friendly solvents and reagents. For the synthesis of this compound, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a versatile method for constructing the key carbon-carbon bond between the pyrimidine and benzoic acid moieties. wikipedia.org This approach is adaptable to greener conditions by carefully selecting solvents, catalysts, and bases that minimize environmental impact. researchgate.net

A plausible green synthetic route to this compound involves the coupling of a pyrimidine-5-boronic acid derivative with a substituted fluorobenzoic acid derivative. The use of water or mixtures of alcohols and water as the reaction medium is a cornerstone of this green approach. aidic.itrsc.org These solvents are non-toxic, non-flammable, and readily available, offering significant advantages over commonly used volatile organic solvents like toluene or dioxane. wikipedia.orgresearchgate.net

A representative synthesis could commence with the Suzuki-Miyaura coupling of pyrimidine-5-boronic acid with methyl 4-bromo-3-fluorobenzoate. This reaction can be effectively catalyzed by a palladium source, such as palladium acetate (B1210297) (Pd(OAc)₂) or a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in combination with a suitable base. reddit.com Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often employed and are preferred for their low cost and environmental compatibility. mdpi.com

Following the coupling reaction to form methyl 3-fluoro-4-(pyrimidin-5-yl)benzoate, a subsequent hydrolysis step is required to convert the methyl ester to the final carboxylic acid product. This is typically achieved by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the desired this compound. This procedure, using water as the solvent, aligns with the principles of green chemistry.

Work-up and purification procedures can also be designed to be more environmentally friendly. This includes minimizing the use of organic solvents for extraction and favoring crystallization over chromatographic purification whenever feasible to reduce solvent waste.

The following table summarizes the key reagents and their roles in a potential green synthesis of this compound.

| Compound Name | Role in Synthesis |

| Pyrimidine-5-boronic acid | Starting material (pyrimidine source) |

| Methyl 4-bromo-3-fluorobenzoate | Starting material (fluorobenzoic acid source) |

| Palladium Acetate (Pd(OAc)₂) | Catalyst |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Catalyst |

| Potassium Carbonate (K₂CO₃) | Base |

| Potassium Phosphate (K₃PO₄) | Base |

| Ethanol | Benign solvent |

| 2-Propanol | Benign solvent |

| Water | Benign solvent |

| Sodium Hydroxide | Reagent for hydrolysis |

| Methyl 3-fluoro-4-(pyrimidin-5-yl)benzoate | Intermediate |

| This compound | Final product |

This table is interactive. You can sort and filter the data.

This approach, centered on the Suzuki-Miyaura reaction in aqueous or alcohol-water solvent systems, represents a significant step towards a more sustainable synthesis of this compound, minimizing the use of hazardous materials and reducing environmental impact. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4 Pyrimidin 5 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. A full suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and various 2D techniques, would provide a complete picture of the atomic connectivity and spatial arrangement of 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the benzoic acid ring and the pyrimidine (B1678525) ring.

The protons on the benzoic acid ring (H-2, H-5, and H-6) would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the fluorine (H-2) is expected to be a doublet of doublets due to coupling with H-6 and the fluorine atom. The proton meta to the fluorine (H-6) would likely appear as a doublet of doublets from coupling to H-2 and H-5. The H-5 proton, adjacent to the pyrimidine ring, would also show a characteristic splitting pattern. The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange.

The pyrimidine ring protons (H-2', H-4', and H-6') would also present characteristic signals. The H-2' proton, situated between two nitrogen atoms, is expected to be the most deshielded of the pyrimidine protons. The H-4' and H-6' protons would appear as distinct signals, with their chemical shifts influenced by the electronic effects of the nitrogen atoms and the connection to the phenyl ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| COOH | >10.0 | br s | - |

| H-2' | ~9.2 | s | - |

| H-4', H-6' | ~8.8-9.0 | m | - |

| H-2 | ~8.2-8.4 | dd | J(H-H) = ~2 Hz, J(H-F) = ~8-10 Hz |

| H-6 | ~7.8-8.0 | dd | J(H-H) = ~8-9 Hz, J(H-H) = ~2 Hz |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

The carbonyl carbon of the carboxylic acid is expected at the most downfield position (~165-170 ppm). The carbon atom attached to the fluorine (C-3) will show a large one-bond carbon-fluorine coupling constant (¹J(C-F)), resulting in a doublet. The other aromatic carbons will appear in the typical aromatic region (110-160 ppm), with their specific shifts determined by the substituents. The carbons of the pyrimidine ring will also have characteristic chemical shifts, generally in the range of 140-160 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167 |

| C-2' | ~158 |

| C-4', C-6' | ~157 |

| C-3 | ~162 (d, ¹J(C-F) ≈ 250 Hz) |

| C-4 | ~135 |

| C-1 | ~132 |

| C-5 | ~131 |

| C-6 | ~125 |

| C-2 | ~118 (d, ²J(C-F) ≈ 20 Hz) |

Note: Predicted values are subject to solvent effects and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituent Insights

¹⁹F NMR is highly sensitive and provides specific information about the fluorine substituent. For this compound, a single signal is expected. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to the ortho and meta protons (H-2 and H-4), providing further structural confirmation. The chemical shift is typically referenced to a standard like CFCl₃.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of protons within the benzoic acid and pyrimidine rings. For instance, correlations between H-5 and H-6, and between H-2 and H-6 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting the different fragments of the molecule, for example, showing correlations from the pyrimidine protons to the carbons of the benzoic acid ring at the point of attachment (C-4), and from the benzoic acid protons to the carboxylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the pyrimidine and benzoic acid rings.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings would be observed in the 1450-1600 cm⁻¹ region. A strong absorption due to the C-F stretching vibration is anticipated in the 1200-1300 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |

| C=C/C=N stretch (Aromatic/Pyrimidine) | 1450-1600 | Medium to Strong |

| C-F stretch | 1200-1300 | Strong |

| O-H bend | 1350-1450 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₁H₇FN₂O₂), the expected exact mass can be calculated with high precision.

Electron ionization (EI) or electrospray ionization (ESI) could be used. Under EI, the molecule would fragment in a predictable manner. Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). The pyrimidine ring could also undergo characteristic fragmentation. Analysis of these fragmentation patterns provides further confirmation of the molecular structure.

Table 4: Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass (m/z) |

|---|---|

| [M]+• (Molecular Ion) | 218.0491 |

| [M-OH]+ | 201.0460 |

Note: Exact masses are calculated based on the most abundant isotopes of each element.

Crystallographic Data Unavailable for this compound

Following a thorough and extensive search of scientific databases and literature, it has been determined that no publicly available X-ray crystallographic data exists for the chemical compound this compound.

This absence of foundational experimental information, such as unit cell parameters, space group, atomic coordinates, and details of intermolecular interactions, precludes the generation of an in-depth article on its solid-state molecular architecture as requested. The creation of a scientifically accurate and detailed analysis as outlined, covering topics from crystal growth to supramolecular self-assembly, is entirely contingent on the availability of an experimentally determined crystal structure.

While information on structurally similar molecules, including other fluorinated benzoic acids and various pyrimidine derivatives, is available, the strict requirement to focus solely on this compound cannot be met. Without the specific crystallographic file for this compound, any discussion on its molecular conformation, torsion angles, and crystal packing would be purely speculative and would not adhere to the required standards of scientific accuracy.

Therefore, the requested article focusing on the advanced spectroscopic characterization and structural elucidation of this compound cannot be produced at this time.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Pyrimidin 5 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These computational methods are essential for determining molecular geometry, electronic structure, and various other properties.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior and reactivity of molecules. The analysis of frontier molecular orbitals is particularly important.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) CharacterizationThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. A detailed analysis of 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies This table is for illustrative purposes only, as specific calculated data for this compound is not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

Frontier Molecular Orbital (FMO) Theory and Reactivity PredictionsFrontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to predict the reactivity of a molecule.irjweb.comBy analyzing the interaction between the FMOs of reacting species, one can predict the feasibility and outcome of a chemical reaction.irjweb.comscience.govFor this compound, FMO theory could be used to predict its behavior in various chemical environments and to identify the most likely sites for electrophilic and nucleophilic attack. This analysis helps in understanding the molecule's chemical behavior and designing new synthetic pathways.researchgate.netnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Energy Gap Analysis for Electronic Excitation and Stability

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry that provides insights into the electronic excitation properties and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap is indicative of a molecule that is more readily polarizable and has a higher chemical reactivity.

For this compound, computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies of the HOMO and LUMO. These calculations reveal the distribution of electron density in these frontier orbitals. The HOMO is generally localized on the electron-rich parts of the molecule, which are prone to electrophilic attack, while the LUMO is situated on the electron-deficient regions, susceptible to nucleophilic attack. The energy gap is a key determinant of the molecule's electronic absorption and emission characteristics.

| Parameter | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

Note: Specific energy values would be populated from theoretical calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is mapped onto the electron density surface, with different colors representing varying electrostatic potential values.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate areas of high electron density, which are favorable sites for electrophilic attack. These regions are expected to be located around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine (B1678525) ring. Conversely, regions of positive electrostatic potential (colored in shades of blue) signify areas of lower electron density, which are susceptible to nucleophilic attack. Such regions are anticipated around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

The MEP analysis provides a visual representation of the molecule's charge landscape, offering crucial information for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's recognition by biological receptors.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. By transforming the complex molecular orbitals into localized natural bond orbitals, NBO analysis provides a more intuitive chemical picture of bonding.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(O) | π(C=C) | Value |

| LP(N) | π(C=C) | Value |

| π(C=C) | π*(C=C) | Value |

Note: Specific donor-acceptor interactions and their stabilization energies would be populated from NBO calculations.

Topological Analysis of Electron Density (AIM, ELF, RDG, NCI) for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density, allowing for the characterization of chemical bonds and non-covalent interactions. nih.gov The Electron Localization Function (ELF) offers a method to visualize regions of high electron localization, corresponding to covalent bonds and lone pairs.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analyses are particularly useful for identifying and visualizing weak non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. In this compound, these methods can reveal intramolecular hydrogen bonding between the carboxylic acid group and the pyrimidine nitrogen, as well as other weak interactions that contribute to the molecule's preferred conformation. The analysis of critical points in the electron density provides quantitative data on the strength and nature of these interactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful computational tool to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with the surrounding environment. mdpi.com

MD simulations of this compound can explore its conformational landscape by simulating the motion of its atoms over time. A key aspect to investigate is the rotational barrier around the single bond connecting the benzoic acid and pyrimidine rings. The simulation can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape can influence its biological activity or material properties. Analysis of the trajectory can identify the most populated conformational states and the flexibility of different parts of the molecule.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules (e.g., water) around this compound, allowing for a detailed study of solvation effects. The simulations can provide information on the structure of the solvation shell, the average number of hydrogen bonds between the solute and solvent, and the dynamics of these interactions. This is particularly important for understanding the solubility of the compound and its behavior in a biological medium. The analysis of radial distribution functions can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Chemical Reactivity and Derivatization of 3 Fluoro 4 Pyrimidin 5 Yl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a key site for derivatization, readily undergoing reactions typical of aromatic acids. These transformations allow for the introduction of various functional groups, leading to the formation of esters, amides, and alcohols, as well as facilitating salt formation and the development of coordination complexes.

Esterification and Amidation Reactions

Esterification of 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid can be achieved through standard methods such as the Fischer-Speier esterification. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the reaction with methanol (B129727) under these conditions would yield methyl 3-fluoro-4-(pyrimidin-5-yl)benzoate. Microwave-assisted esterification has also been shown to be an efficient method for synthesizing esters of substituted benzoic acids, often leading to improved reaction times and yields. usm.myresearchgate.net

Amidation reactions provide a route to synthesize a wide range of amide derivatives. These reactions are commonly carried out by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct condensation of the carboxylic acid with an amine can be facilitated by coupling agents. A variety of catalysts, including boric acid and titanium(IV) chloride, have been employed to promote the amidation of benzoic acids, offering versatile conditions for synthesizing diverse amide libraries. nih.govresearchgate.net The reactivity in these reactions can be influenced by the electronic properties of both the benzoic acid derivative and the amine.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol | Methyl 3-fluoro-4-(pyrimidin-5-yl)benzoate | Esterification |

| This compound | Aniline | N-phenyl-3-fluoro-4-(pyrimidin-5-yl)benzamide | Amidation |

Reduction to Alcohol and Further Derivatization

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-fluoro-4-(pyrimidin-5-yl)phenyl)methanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran. The resulting benzyl (B1604629) alcohol is a versatile intermediate that can undergo further derivatization, for example, through oxidation to the corresponding aldehyde or conversion of the hydroxyl group to a leaving group for subsequent nucleophilic substitution reactions. The reduction of fluorinated benzoic acids to their corresponding benzyl alcohols is a known transformation in organic synthesis. google.comresearchgate.net

Salt Formation and Coordination Chemistry with Metal Centers

As a carboxylic acid, this compound can react with bases to form salts. The pyrimidine (B1678525) ring, with its nitrogen atoms, also presents potential coordination sites for metal ions. While specific studies on the coordination chemistry of this particular compound are not extensively documented, related pyrimidinyl- and pyridyl-benzoic acid ligands are known to form coordination polymers and metal-organic frameworks (MOFs). mdpi.com The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group can act as donor atoms, leading to the formation of complexes with diverse structures and properties. For example, compounds with similar structures form dimers through hydrogen bonding between the carboxylic acid and a nitrogen atom of the heterocyclic ring. nih.gov

Transformations of the Pyrimidine Ring

The pyrimidine ring in this compound is generally electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Functionalization at Unsubstituted Positions

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the presence of activating groups can facilitate such reactions. For 5-substituted pyrimidines, electrophilic attack, if it occurs, is most likely at the C-2, C-4, or C-6 positions, which are the most electron-deficient. Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine (B23866) has been reported, suggesting that the pyrimidine ring can act as an electrophile under certain conditions. rsc.orgresearchgate.net This indicates a potential pathway for functionalizing the pyrimidine ring of this compound through reactions with electron-rich species.

Conversely, the electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atoms (C-2, C-4, and C-6). Halogenated pyrimidines are known to undergo nucleophilic displacement with various nucleophiles. While the pyrimidine ring in the title compound is unsubstituted, its reactivity towards strong nucleophiles could potentially lead to substitution or addition reactions.

Ring-Opening and Rearrangement Reactions (if applicable)

Pyrimidine rings can undergo ring-opening reactions under specific conditions, often requiring harsh reagents or enzymatic catalysis. These reactions are not commonly observed under standard synthetic conditions. The stability of the aromatic pyrimidine ring makes such transformations energetically unfavorable unless the ring is activated by specific substituents or subjected to potent nucleophiles or reducing agents. There is no specific literature available detailing ring-opening or rearrangement reactions for this compound under typical laboratory conditions.

Reactions at the Fluorine Substituent (if applicable, e.g., defluorination)

Reactions involving the direct substitution of the fluorine atom on the benzene (B151609) ring of this compound are generally challenging. The carbon-fluorine bond is the strongest single bond to carbon, making nucleophilic aromatic substitution (SNAr) of an unactivated aryl fluoride (B91410) difficult. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom. In the case of this compound, the pyrimidine ring and the carboxylic acid group do exert an electron-withdrawing effect, but specific examples of nucleophilic displacement of the fluorine in this particular molecule are not extensively documented in publicly available literature.

While direct defluorination is not commonly reported for this specific compound, analogous transformations on other fluorinated aromatic systems suggest that under harsh conditions with strong nucleophiles or through metal-catalyzed processes, the fluorine atom could potentially be replaced. For instance, nucleophilic aromatic substitution of fluoroarenes can be achieved with various nucleophiles, including azoles, amines, and carboxylic acids, sometimes facilitated by photoredox catalysis, particularly for unactivated fluoroarenes. However, the applicability of these methods to this compound would require experimental validation.

Synthesis of Analogues and Derivatives for Structure-Property Relationship Studies

The generation of analogues and derivatives of this compound is a critical step in drug discovery, allowing for the systematic exploration of structure-property relationships (SPR). These studies aim to optimize the pharmacological profile of a lead compound by modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to modulate the properties of a molecule while retaining its desired biological activity. Bioisosteres are substituents or groups that possess similar physical or chemical properties and produce broadly similar biological effects.

In the context of this compound, the fluorine atom is a common subject for bioisosteric replacement. Fluorine's unique properties, including its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and ability to form strong bonds, can significantly influence a molecule's conformation, pKa, metabolic stability, and binding affinity.

Common bioisosteric replacements for a fluorine atom include:

Hydroxyl group (-OH): Replacing fluorine with a hydroxyl group introduces a hydrogen bond donor and acceptor, which can lead to new interactions with a biological target.

Methyl group (-CH3): A methyl group can be used to probe steric tolerance at the fluorine position and can influence lipophilicity.

Cyano group (-CN): A cyano group is an electron-withdrawing group that can act as a hydrogen bond acceptor.

The pyrimidine ring itself can also be considered a bioisostere of other aromatic systems. For instance, it can be replaced with other five- or six-membered heterocycles like pyridine, pyrazine, or even a substituted phenyl ring to explore the impact on biological activity.

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify novel molecular scaffolds that can serve as a viable alternative to an existing one, while maintaining the same biological activity. This approach is particularly useful for discovering new intellectual property, improving physicochemical properties, or overcoming liabilities of a known chemical series.

Starting from the this compound scaffold, several scaffold hopping strategies could be envisioned. One approach could involve replacing the pyrimidine ring with other heterocyclic systems that can present similar pharmacophoric features. For example, pyrazolo[3,4-d]pyrimidines have been investigated as alternative scaffolds in medicinal chemistry. Another strategy could involve altering the connectivity of the core structure, for instance, by shifting the position of the pyrimidine substituent on the benzoic acid ring.

Lead optimization often involves the synthesis of a library of related compounds to build a comprehensive structure-activity relationship (SAR). For this compound, this would likely involve modifications at several positions:

Substituents on the pyrimidine ring: Introducing small alkyl or halo groups onto the pyrimidine ring can modulate its electronic properties and steric profile.

Derivatization of the carboxylic acid: The carboxylic acid can be converted to a variety of functional groups, such as esters, amides, or tetrazoles (a common carboxylic acid bioisostere), to alter its acidity, polarity, and ability to interact with biological targets.

Modification of the benzene ring: While the focus is often on the other parts of the molecule, further substitution on the benzene ring could be explored.

Use as a Versatile Intermediate in Multi-Step Organic Synthesis

This compound serves as a valuable and versatile intermediate in multi-step organic synthesis, primarily due to the presence of multiple reactive sites that can be selectively functionalized.

The carboxylic acid group is the most readily reactive functional group for derivatization. It can be activated and coupled with a wide range of amines to form amides, a common transformation in the synthesis of biologically active molecules. Standard coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are typically employed for this purpose. Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, which can then react with various nucleophiles.

The pyrimidine ring and the fluorinated benzene ring also offer opportunities for further functionalization, typically through cross-coupling reactions. While the C-F bond is generally robust, under specific catalytic conditions, it could potentially participate in cross-coupling reactions. More commonly, other positions on the aromatic rings could be functionalized. For instance, if a bromo or iodo substituent were present on either ring, Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions could be used to introduce new carbon-carbon or carbon-heteroatom bonds, thereby building molecular complexity. The synthesis of such a bi-aryl system can be achieved through a Suzuki coupling of a boronic acid derivative of one ring with a halide of the other. For example, the coupling of 3-fluoro-4-bromobenzoic acid with pyrimidine-5-boronic acid in the presence of a palladium catalyst would be a plausible route to the parent compound.

This versatility makes this compound a key building block for the synthesis of libraries of compounds for high-throughput screening and for the development of new drug candidates.

Applications in Medicinal Chemistry Focus on Design Principles, Mechanisms, and Molecular Interactions

Rational Drug Design Strategies Utilizing the Compound Scaffold

The design of novel drug candidates based on the 3-fluoro-4-(pyrimidin-5-yl)benzoic acid scaffold is a meticulous process guided by established principles of medicinal chemistry. The inherent properties of its constituent parts are exploited to optimize potency, selectivity, and pharmacokinetic profiles.

The fluorine atom is a key player in this strategic design. Its small size and high electronegativity can profoundly influence the compound's properties. In drug design, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org Furthermore, the fluorine atom can modulate the acidity of the adjacent carboxylic acid group, thereby influencing its ionization state at physiological pH and its ability to interact with biological targets. The strategic placement of fluorine can also lead to favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, with protein residues in the target's active site.

The pyrimidine (B1678525) ring , a privileged scaffold in medicinal chemistry, serves as a versatile hydrogen bond acceptor and can engage in crucial π-π stacking interactions with aromatic amino acid residues of a target protein. mdpi.com Its nitrogen atoms can act as key recognition points for molecular targets. The pyrimidine core is a common feature in a multitude of approved drugs, particularly in oncology, where it is often found in kinase inhibitors. The design of derivatives often involves modifying the substitution pattern on the pyrimidine ring to fine-tune binding affinity and selectivity.

The benzoic acid moiety provides a critical anchor for electrostatic interactions and hydrogen bonding. The carboxylate group can form strong ionic bonds with positively charged residues like arginine and lysine (B10760008) in an enzyme's active site or a receptor's binding pocket. This interaction can be a primary driver of binding affinity. Moreover, the aromatic ring of the benzoic acid can participate in hydrophobic and π-stacking interactions.

Rational drug design strategies often involve computational approaches to predict how modifications to this scaffold will affect its interaction with a target. Techniques such as quantitative structure-activity relationship (QSAR) modeling are employed to correlate structural features with biological activity, guiding the synthesis of more potent and selective analogs. mdpi.com

Ligand-Target Interaction Studies

Understanding how a ligand interacts with its biological target at a molecular level is paramount for rational drug design. For the this compound scaffold, computational and experimental techniques are employed to elucidate these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the this compound scaffold, docking studies can reveal key binding interactions that contribute to their biological activity.

For instance, in the design of Polo-like kinase 4 (PLK4) inhibitors, a similar scaffold, 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea, was identified as a potent inhibitor. nih.gov Molecular docking studies of such compounds would likely show the pyrimidine ring interacting with the kinase hinge region, while the fluorinated phenyl group occupies a hydrophobic pocket, with the fluorine atom potentially forming favorable contacts.

A hypothetical docking of this compound into a kinase active site might predict the following interactions:

Hydrogen Bonding: The pyrimidine nitrogens forming hydrogen bonds with the hinge region of the kinase. The carboxylic acid group forming hydrogen bonds with lysine or arginine residues.

Ionic Interactions: The deprotonated carboxylate forming a salt bridge with a positively charged amino acid.

Hydrophobic Interactions: The phenyl ring engaging in hydrophobic interactions with nonpolar residues.

Halogen Bonding: The fluorine atom potentially participating in a halogen bond with a carbonyl oxygen or other electron-rich group on the protein.

Table 1: Predicted Molecular Interactions of this compound in a Kinase Active Site

| Interaction Type | Ligand Moiety | Potential Protein Residue Partners |

|---|---|---|

| Hydrogen Bonding | Pyrimidine Nitrogens | Hinge Region Backbone Amides |

| Carboxylic Acid | Lysine, Arginine, Serine | |

| Ionic Interaction | Carboxylate | Lysine, Arginine |

| Hydrophobic Interaction | Phenyl Ring | Leucine, Valine, Isoleucine |

| π-π Stacking | Pyrimidine/Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Fluorine Atom | Backbone Carbonyl Oxygen |

While molecular docking provides a static picture of the binding event, the reality is a dynamic process. The binding of a ligand to a receptor can induce conformational changes in both molecules, a concept known as "induced fit." For a flexible molecule like this compound, the torsional angle between the phenyl and pyrimidine rings can adapt to the topology of the binding site.

Mechanistic Studies of Bioactivity

Elucidating the mechanism by which a compound exerts its biological effect is a critical step in drug development. For the this compound scaffold, the most likely mechanisms of action involve enzyme inhibition or receptor modulation.

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, it is highly probable that derivatives of this compound would function as enzyme inhibitors, particularly targeting protein kinases. nih.govfrontiersin.org Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

These compounds would likely act as ATP-competitive inhibitors . In this mechanism, the inhibitor binds to the ATP-binding site of the kinase, preventing the binding of the natural substrate, ATP. This blocks the transfer of a phosphate (B84403) group to the target protein, thereby inhibiting the downstream signaling pathway. The pyrimidine ring is a well-established ATP-mimetic, and its ability to form hydrogen bonds with the kinase hinge region is central to this inhibitory mechanism.

The potency of inhibition is often quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Structure-activity relationship (SAR) studies on related pyrimidine derivatives have shown that modifications to the scaffold can significantly impact the IC50 value. For example, the addition of specific substituents to the pyrimidine or phenyl ring can enhance binding affinity and, consequently, inhibitory potency.

While enzyme inhibition is a highly probable mechanism of action, the this compound scaffold could also be designed to modulate the activity of cell surface or nuclear receptors.

In the context of receptor binding, the compound could act as either an agonist or an antagonist . An agonist is a ligand that binds to a receptor and activates it, mimicking the effect of the endogenous ligand. An antagonist, on the other hand, binds to the receptor but does not activate it, thereby blocking the action of the endogenous ligand.

The specific functional outcome (agonism vs. antagonism) would depend on the specific receptor and the precise interactions of the ligand with the receptor's binding pocket. The carboxylic acid group could be crucial for forming key interactions that stabilize either an active or inactive conformation of the receptor. For instance, in G protein-coupled receptors (GPCRs), the binding of a ligand can induce conformational changes that trigger downstream signaling cascades. A derivative of this compound could potentially be designed to either promote or prevent these conformational changes, leading to agonistic or antagonistic activity, respectively.

Modulation of Signal Transduction Pathways

Derivatives of the this compound scaffold have been investigated as potent modulators of various signal transduction pathways critical in disease progression, particularly in cancer. The core structure serves as a versatile template for designing inhibitors of key enzymes within these pathways.

One significant area of research involves the inhibition of protein kinases. For instance, a derivative incorporating the pyrimidin-5-yl urea (B33335) moiety was developed as a potent and selective type-II inhibitor of Polo-like kinase 4 (PLK4). nih.gov PLK4 is a serine/threonine protein kinase that plays a crucial role in centriole duplication and cell mitosis. nih.gov By inhibiting PLK4, this compound effectively arrests cell division in the S/G2 phase, which in turn affects the expression of downstream signaling proteins regulated by the kinase. nih.gov This demonstrates a clear mechanism of modulating cell cycle progression pathways.

Furthermore, related pyrazolo[3,4-d]pyrimidine structures, which are bioisosteres of the purine (B94841) core found in this compound, have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov EGFR is a key mediator of signaling pathways that control cell proliferation, differentiation, and survival. Inhibition of its kinase activity is a well-established strategy in cancer therapy. Molecular docking studies of these compounds have shown that the pyrazolo[3,4-d]pyrimidine moiety orients into the adenine (B156593) binding site of the kinase, forming crucial interactions with key residues. nih.gov

Other kinase targets for related compounds include Protein Kinase CK2, an enzyme involved in cell growth and proliferation, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is central to angiogenesis. nih.govresearchgate.net The ability of these molecules to target a range of kinases highlights the scaffold's utility in modulating diverse signaling cascades essential for cell growth and survival.

Structure-Activity Relationship (SAR) Studies for Biological Profiles

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core structure like this compound influence its biological activity. These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Modifications on Target Affinity and Selectivity

Modifications to the this compound scaffold have a profound impact on target binding and selectivity. Research on analogous and derivative structures provides clear insights into these relationships.

For example, in the development of pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors, the nature and position of substituents on an attached phenyl ring were critical. Derivatives with an ethyl ester substituent showed significant broad-spectrum cell growth inhibition against numerous cancer cell lines. nih.gov In another study on 4-(thiazol-5-yl)benzoic acid derivatives as Protein Kinase CK2 inhibitors, introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibition while leading to a three- to six-fold increase in antiproliferative activity against A549 lung cancer cells. nih.gov

In the context of antibacterial agents, SAR studies on pyrazole-based benzoic acid derivatives revealed that specific substitutions are key to potency. A bischloro-substituted derivative was identified as the most potent compound against a multi-drug-resistant strain of S. aureus, with a Minimum Inhibitory Concentration (MIC) value of 0.39 μg/mL. acs.org In contrast, N-methyl-N-phenyl derivatives showed only moderate activity, while N,N-bisphenyl derivatives exhibited excellent activity against both methicillin-sensitive and resistant S. aureus strains. acs.org

These examples underscore the principle that even minor substituent changes can dramatically alter a compound's interaction with its biological target, thereby affecting its therapeutic potential.

Table 1: Impact of Substituent Modification on Biological Activity

Pharmacophore Development and Ligand Efficiency Metrics

Pharmacophore modeling is a computational method used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov This approach is crucial in drug discovery for virtual screening and lead optimization. nih.gov A pharmacophore model can be generated based on the structure of the target's binding site or from a set of known active ligands. nih.gov

For derivatives of this compound, pharmacophore models typically highlight key features:

Aromatic Rings: The pyrimidine and phenyl rings often engage in hydrophobic interactions or pi-stacking within the target's binding pocket.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms in the pyrimidine ring and the carboxylic acid group (or its amide/ester derivatives) are critical hydrogen bond acceptors and donors, forming essential connections with amino acid residues.

Fluorine Atom: The fluorine substituent can modulate the electronic properties of the phenyl ring and form specific interactions, such as halogen bonds, enhancing binding affinity.

Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a molecule, providing a measure of how efficiently a compound binds to its target. It helps in selecting promising fragments and leads during the drug design process. For example, in the development of 4-amino-thieno[2,3-d]pyrimidine derivatives as anti-cancer agents, ligand efficiency and related metrics were used to confirm the optimization strategy and identify the most promising lead compounds. mdpi.com

Development as Biological Probes for Target Validation

A biological probe is a molecule used to study and validate the function of a biological target, such as a protein, in a cellular or in vivo context. nih.gov Potent and selective inhibitors derived from the this compound scaffold are well-suited for this purpose.

The highly potent and selective type-II PLK4 inhibitor developed from a pyrimidin-5-yl urea structure serves as an excellent example. nih.gov Its ability to specifically inhibit PLK4 allows researchers to probe the downstream consequences of this inhibition in cancer cells, thereby validating PLK4 as a therapeutic target. By observing the effects of the probe—such as cell cycle arrest and changes in protein expression—scientists can confirm the role of the target in the disease process. nih.govnih.gov This approach is a critical step in the drug discovery pipeline, bridging the gap between identifying a potential target and developing a drug against it. nih.gov

Antimicrobial Agent Research (Mechanistic Insights into Antibacterial and Antifungal Activity)

Research into pyrimidine-containing compounds has yielded promising antimicrobial agents. Mechanistic studies reveal that these molecules can disrupt essential bacterial processes.

A notable example is a thiophenyl-pyrimidine derivative that demonstrates potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.gov The mechanism of action for this compound involves the inhibition of FtsZ, a protein crucial for bacterial cell division. nih.gov The derivative binds to the GTP-binding site of FtsZ, inhibiting its GTPase activity and disrupting the dynamic polymerization of FtsZ filaments. nih.gov This ultimately impairs the formation of the Z-ring, a structure essential for bacterial cytokinesis, leading to cell death. nih.gov

Derivatives of benzoic acid have also shown broad antifungal activity against various phytopathogenic fungi, particularly those of the Fusarium genus. nih.gov While the precise mechanisms for these specific benzoic acid derivatives were not detailed, related triazole derivatives have been shown to exert antifungal effects. researchgate.netnih.gov The fungicidal action of such heterocyclic compounds often involves the inhibition of enzymes crucial for fungal cell wall synthesis or membrane integrity.

Table 2: Antimicrobial Activity of Related Pyrimidine and Benzoic Acid Derivatives

Anti-Cancer Research (Mechanistic Aspects of Antiproliferative Activity)

The this compound scaffold is a cornerstone in the design of novel anti-cancer agents due to its ability to be functionalized into inhibitors of various targets essential for cancer cell proliferation and survival.

The antiproliferative activity of these compounds often stems from the inhibition of key protein kinases. As mentioned, a derivative of this class potently inhibits PLK4, leading to cell cycle arrest in the S/G2 phase and subsequent cell death in breast cancer cell lines. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related, act as potent inhibitors of EGFR tyrosine kinase. nih.gov This inhibition blocks downstream signaling, resulting in significant cytotoxic activity against a broad panel of cancer cell lines with GI₅₀ (50% growth inhibition) values in the low micromolar to nanomolar range. nih.gov

Another important anti-cancer mechanism involves targeting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids and amino acids. Pyrazolo[3,4-d]pyrimidine derivatives bearing amino acid conjugates have been designed as antifolate agents. One potent compound from this series was shown to arrest MCF-7 breast cancer cells in the S-phase and induce apoptosis. nih.gov Mechanistic studies confirmed its ability to increase the expression of pro-apoptotic proteins like caspases and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

The versatility of the pyrimidine core allows for the development of compounds that not only induce apoptosis and cell cycle arrest but also inhibit multidrug resistance mechanisms, such as by inhibiting P-glycoprotein. nih.gov This multi-pronged approach makes derivatives of this compound highly valuable in the ongoing search for more effective cancer therapies.

Potential for Other Therapeutic Areas (e.g., Potassium Channel Modulation, Anti-Inflammatory)

While direct experimental evidence for the therapeutic applications of this compound is not extensively documented in publicly available research, its structural motifs—a fluorinated benzoic acid and a pyrimidine ring—are present in compounds with known biological activities. This suggests a potential for this molecule to be explored in other therapeutic areas, including potassium channel modulation and as an anti-inflammatory agent. The following sections delve into the theoretical potential based on the established roles of its constituent chemical fragments in medicinal chemistry.

Potassium Channel Modulation

The modulation of potassium channels is a critical mechanism for regulating cellular excitability and is a target for therapies addressing conditions ranging from cardiac arrhythmias to neurological disorders. scbt.comnih.gov The structural components of this compound, namely the fluorinated aromatic ring and the acidic moiety, are found in some known potassium channel modulators.

Design Principles and Molecular Interactions:

The design of potassium channel modulators often involves creating molecules that can interact with specific domains of the channel protein. The presence of a fluorine atom can be advantageous in drug design. Due to its high electronegativity and small size, fluorine can alter the physicochemical properties of a molecule, such as its pKa, metabolic stability, and binding affinity, without significantly increasing its steric bulk. nih.govresearchgate.net The introduction of fluorine can lead to enhanced interactions with the target protein through various non-covalent forces, including hydrogen bonds and dipole-dipole interactions. researchgate.net